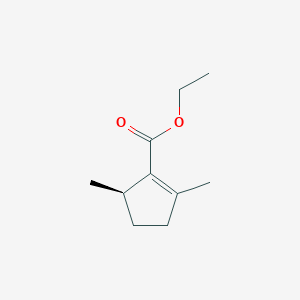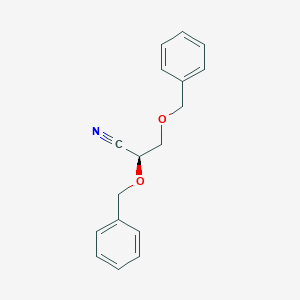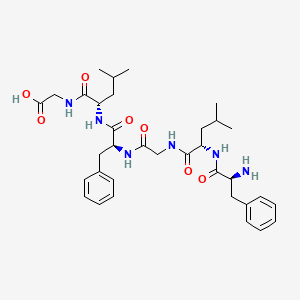![molecular formula C25H15NO3 B12566047 Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- CAS No. 143697-18-1](/img/structure/B12566047.png)
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- is a heterocyclic compound that features a fused furan and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- typically involves a multi-step process. One notable method includes a four-step cascade reaction between acrylamides and 4-hydroxy-2-alkynoates. This reaction proceeds via C–H activation, Lossen rearrangement, annulation, and lactonization . The reaction conditions are generally mild, and the process is compatible with various functional groups, making it efficient for constructing complex molecules.
Industrial Production Methods
While specific industrial production methods for Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Applications De Recherche Scientifique
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties are being explored for use in materials science, including the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to engage in specific binding interactions with enzymes or receptors, influencing biological processes. Detailed studies, including density functional theory (DFT) calculations, have been conducted to elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridine-3,4-dicarboxylic anhydride
- 3,4-Pyridinedicarboxylic anhydride
- Cinchomeronic anhydride
Uniqueness
Furo[3,4-c]pyridine-1,3-dione, 4,6,7-triphenyl- stands out due to its fused ring system and the presence of triphenyl groups, which impart unique chemical and physical properties
Propriétés
Numéro CAS |
143697-18-1 |
|---|---|
Formule moléculaire |
C25H15NO3 |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
4,6,7-triphenylfuro[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C25H15NO3/c27-24-20-19(16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)26-23(21(20)25(28)29-24)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
OFYVKNMHTQCKDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C(=C(N=C2C4=CC=CC=C4)C5=CC=CC=C5)C(=O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


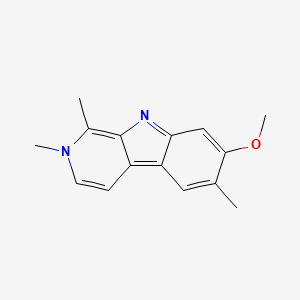
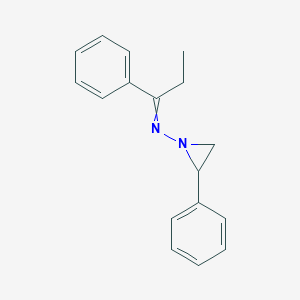
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
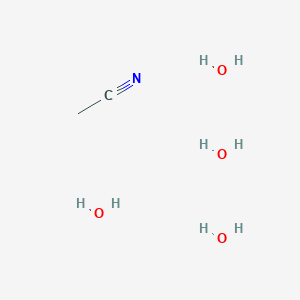
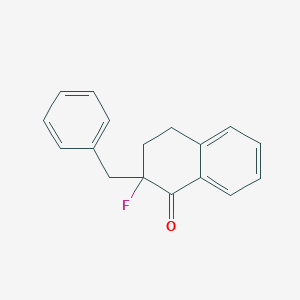
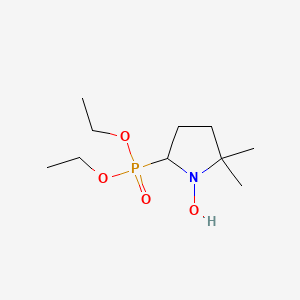
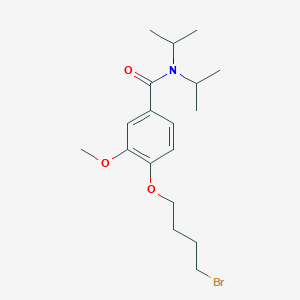
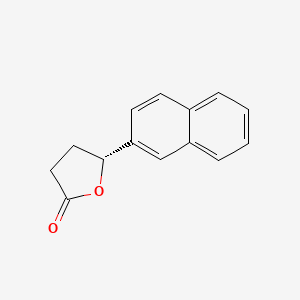

acetyl fluoride](/img/structure/B12566023.png)
